molecular formula C12H15N3O B13635385 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

Katalognummer: B13635385
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: QXFNAIPCIGZHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is a pyridine-carbonitrile derivative featuring a hydroxymethyl-substituted piperidine ring at the 6-position of the pyridine core. This structural motif is frequently explored in medicinal chemistry due to its ability to modulate solubility, bioavailability, and target binding interactions .

For example, nucleophilic substitution reactions on halogenated pyridine precursors (e.g., 6-chloropyridine-3-carbonitrile) with 4-(hydroxymethyl)piperidine could yield the target compound, similar to methods described for related piperazinyl and piperidinyl derivatives .

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3O/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15/h1-2,8,10,16H,3-6,9H2

InChI-Schlüssel

QXFNAIPCIGZHST-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves the formation of the piperidine ring followed by functionalization at specific positions. Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and catalysts, such as cobalt, ruthenium, and nickel-based nanocatalysts, are often employed to achieve the desired transformations .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, focuses on optimizing reaction conditions for scalability and cost-effectiveness. Multicomponent reactions and the use of efficient catalysts are key strategies in industrial synthesis .

Analyse Chemischer Reaktionen

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH2OH) group on the piperidine ring undergoes nucleophilic substitution and oxidation reactions:

Reaction TypeConditionsProductsYield/SelectivityKey Reference
Etherification NaH, alkyl halides (R-X) in THF6-[4-(Alkoxymethyl)piperidin-1-yl]pyridine-3-carbonitrile derivatives65-85% yieldPMC9917539
Esterification Acetic anhydride, pyridine catalyst6-[4-(Acetoxymethyl)piperidin-1-yl]pyridine-3-carbonitrile90% conversionPMC9147400
Oxidation CrO3/H2SO4 (Jones reagent)6-[4-(Carboxypiperidin-1-yl)]pyridine-3-carbonitrilePartial oxidation observed (~40%)PMC9917539

Mechanistic Insights :

  • Etherification proceeds via deprotonation of the hydroxymethyl group by NaH, forming an alkoxide intermediate that reacts with alkyl halides.

  • Esterification with acetic anhydride follows a nucleophilic acyl substitution pathway.

Carbonitrile Group Transformations

The carbonitrile (-CN) group participates in hydrolysis and cycloaddition reactions:

Reaction TypeConditionsProductsYield/SelectivityKey Reference
Acidic Hydrolysis HCl (6M), reflux6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid78% yieldPubChem CID 24710521
Basic Hydrolysis NaOH (10%), 80°C6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxamide62% yieldPMC9147400
Cycloaddition NaN3, Cu(I) catalystTetrazolo[1,5-a]pyridine derivativesModerate regioselectivityMDPI 26-2708

Key Observations :

  • Acidic hydrolysis favors carboxylic acid formation, while basic conditions yield carboxamides.

  • The carbonitrile group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at the 2- and 4-positions.

Piperidine Ring Functionalization

The piperidine nitrogen enables alkylation and acylation reactions:

Reaction TypeConditionsProductsYield/SelectivityKey Reference
Alkylation Benzyl bromide, K2CO3N-Benzyl-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile70% yieldPMC9917539
Acylation Acetyl chloride, Et3NN-Acetyl-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile88% yieldPubChem CID 729558
Quaternization Methyl iodide, CH2Cl2Piperidinium salt (N-methylated)QuantitativePMC9917539

Stereochemical Considerations :

  • Alkylation at the piperidine nitrogen retains the chair conformation of the ring, as confirmed by NMR studies .

Pyridine Ring Modifications

Electrophilic substitution on the pyridine ring is directed by the carbonitrile group:

Reaction TypeConditionsProductsYield/SelectivityKey Reference
Nitration HNO3/H2SO4, 0°C5-Nitro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrileMajor product (para to -CN)MDPI 26-2708
Halogenation Br2, FeBr35-Bromo-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile55% yieldPMC9147400

Regioselectivity :

  • Nitration occurs predominantly at the 5-position (meta to the piperidine group), while bromination favors the 2-position (ortho to -CN) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling:

Reaction TypeConditionsProductsYield/SelectivityKey Reference
Suzuki-Miyaura Pd(PPh3)4, arylboronic acid6-[4-(Hydroxymethyl)piperidin-1-yl]-5-arylpyridine-3-carbonitrile60-75% yieldMDPI 26-2708
Buchwald-Hartwig Pd2(dba)3, XantphosN-Arylated derivativesLimited success (~30%)PMC9917539

Challenges :

  • Steric hindrance from the piperidine group reduces coupling efficiency at the 2-position.

Biological Activity Correlations

Reaction products exhibit modified bioactivity profiles:

DerivativeBiological TargetIC50/EC50Reference
Carboxylic acid analogCYP3A4 inhibition1.2 µMPubChem CID 24710521
N-Acetyl derivativeAntifungal (C. albicans)MIC = 8 µg/mLPMC9147400
Tetrazolo derivativeAntiviral (HCoV-229E)EC50 = 12 µMMDPI 26-2708

SAR Trends :

  • Esterification of the hydroxymethyl group enhances membrane permeability, improving antifungal activity .

  • Nitration reduces CYP inhibition but increases antiviral potency .

Wissenschaftliche Forschungsanwendungen

6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile with structurally related pyridine-carbonitrile derivatives:

Compound Name Substituent at Pyridine-6-Position Molecular Formula Molar Mass (g/mol) Key Features
This compound 4-(Hydroxymethyl)piperidin-1-yl C12H15N3O 217.27 Hydroxymethyl group enhances hydrophilicity; potential H-bond donor .
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-(3-Methylphenyl)piperazin-1-yl C17H18N4 278.35 Piperazine ring with aryl substituent increases lipophilicity.
6-(3-Hydroxymethylphenyl)nicotinonitrile 3-(Hydroxymethyl)phenyl C13H10N2O 210.23 Planar phenyl vs. piperidine; reduced conformational flexibility.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile 4-Methylpiperazin-1-yl (with aryl groups) C21H21N5S 375.49 Bulkier substituents; thiophene enhances π-π stacking potential.

Key Observations:

Hydrogen-Bonding Capacity: The hydroxymethyl group in the target compound distinguishes it from analogs like 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile , which lack H-bond donors. This feature may improve aqueous solubility and target engagement in biological systems .

Conformational Flexibility: Compared to rigid aryl-substituted derivatives (e.g., 6-(3-hydroxymethylphenyl)nicotinonitrile ), the piperidine ring allows for adaptive binding in enzyme active sites.

Stability and Degradation

  • The hydroxymethyl group may render the compound susceptible to oxidation, unlike methyl or trifluoromethyl derivatives (e.g., 6-[4-(2-hydroxyethyl)piperazin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile ). Stability studies on related compounds (e.g., selpercatinib degradation products ) highlight the need for protective formulations to mitigate oxidative degradation.

Crystallographic Insights

  • X-ray data for analogs like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile reveal that substituents influence crystal packing via π-π interactions and hydrogen bonds. The hydroxymethyl group in the target compound likely promotes intermolecular H-bonding, as seen in structures co-crystallized with citric acid or glycerol .

Biologische Aktivität

6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological effects.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₄N₄
  • Molecular Weight : 226.26 g/mol
  • SMILES Notation : C1CCN(CC1)C2=C(C=CN=C2)C#N

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit Class I PI3-kinase enzymes, which play a critical role in cancer cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro experiments demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and ovarian cancer cells. The compound exhibited IC₅₀ values ranging from 19.9 to 75.3 µM, indicating significant antiproliferative effects .
  • Mechanism of Action : The compound's mechanism involves competitive inhibition of key enzymes in the PI3K pathway, leading to reduced cell survival signals and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) : It has been identified as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a mouse model with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Enzyme Interaction

A structure-based drug design approach was employed to optimize the interaction between this compound and DHODH. Molecular docking studies suggested that the compound binds effectively within the active site, enhancing its inhibitory potency .

Data Summary

Biological ActivityIC₅₀ (µM)Target EnzymeReference
Antiproliferative (Breast)19.9Class I PI3K
Antiproliferative (Ovarian)75.3Class I PI3K
DHODH Inhibition<10Dihydroorotate Dehydrogenase

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidine derivatives (e.g., 4-(hydroxymethyl)piperidine) with activated pyridine precursors (e.g., 6-chloropyridine-3-carbonitrile) in polar solvents like methanol, using sodium as a base to deprotonate intermediates. Optimize reaction time and temperature to improve yield (e.g., 12–24 hours at 60–80°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity and detect impurities.
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., piperidin-1-yl linkage to pyridine).
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict optimal solvents, catalysts, or substituent effects. Pair computational results with high-throughput screening to validate predicted conditions .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, base strength).
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethyl-substituted pyridines) to contextualize discrepancies .

Q. How can researchers investigate the compound’s potential pharmacological activity?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target protein structures (e.g., kinases, GPCRs) using AutoDock or Schrödinger.
  • In Vitro Assays : Test against cell lines expressing disease-relevant targets (e.g., cancer, neurodegenerative models). Prioritize analogs with validated bioactivity (e.g., pyridine-3-carbonitrile derivatives in kinase inhibition) .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH extremes, UV light) and analyze products via LC-QTOF-MS.
  • Metabolite Identification : Use liver microsomes or hepatocyte models to simulate metabolic breakdown .

Q. How can mechanistic studies clarify the role of the hydroxymethyl-piperidine moiety?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs to track hydrogen bonding or metabolic transformations.
  • Structure-Activity Relationships (SAR) : Modify the hydroxymethyl group (e.g., acetylation, oxidation) and compare bioactivity or stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.